N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine is a complex organic compound characterized by the presence of fluorobenzyl, methoxybenzyl, and phenylethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-phenoxyacetohydrazide
- N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)-2-(4-isopropylphenoxy)acetohydrazide
- 4-(4’-fluorobenzyloxy)phenylboronic acid
Uniqueness
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24FNO2 |
---|---|
Molecular Weight |
365.4g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C23H24FNO2/c1-17(19-7-4-3-5-8-19)25-15-20-9-6-10-22(26-2)23(20)27-16-18-11-13-21(24)14-12-18/h3-14,17,25H,15-16H2,1-2H3 |
InChI Key |
VYZVOPVCTYKVIF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.